molecular formula C10H11N3O B12126928 1H-1,2,4-Triazole-5-methanol, 3-(3-methylphenyl)-

1H-1,2,4-Triazole-5-methanol, 3-(3-methylphenyl)-

Cat. No.: B12126928
M. Wt: 189.21 g/mol
InChI Key: KNVSJGCRWSKYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-1,2,4-Triazole-5-methanol, 3-(3-methylphenyl)- is a heterocyclic compound that features a triazole ring substituted with a methanol group and a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole-5-methanol, 3-(3-methylphenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbenzylamine with formic acid and hydrazine hydrate to form the triazole ring. The methanol group is then introduced through a subsequent reaction with formaldehyde under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole-5-methanol, 3-(3-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1H-1,2,4-Triazole-5-methanol, 3-(3-methylphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-5-methanol, 3-(3-methylphenyl)- involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole-3-carboxylic acid: Similar triazole ring structure but with a carboxylic acid group instead of methanol.

    1H-1,2,4-Triazole-5-amine: Contains an amine group at the 5-position instead of methanol.

    1H-1,2,4-Triazole-3-thiol: Features a thiol group at the 3-position.

Uniqueness

1H-1,2,4-Triazole-5-methanol, 3-(3-methylphenyl)- is unique due to the presence of both a methanol group and a 3-methylphenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

[3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanol

InChI

InChI=1S/C10H11N3O/c1-7-3-2-4-8(5-7)10-11-9(6-14)12-13-10/h2-5,14H,6H2,1H3,(H,11,12,13)

InChI Key

KNVSJGCRWSKYPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=N2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.